Propyl 2-ethylhexanoate

概要

説明

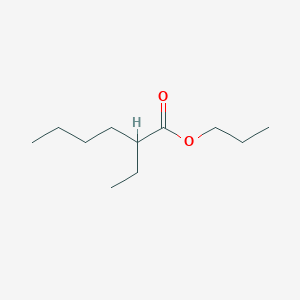

Propyl 2-ethylhexanoate is an ester compound formed by the reaction of propanol and 2-ethylhexanoic acid. It is known for its pleasant odor and is often used in the fragrance and flavor industries. The compound has a molecular formula of C11H22O2 and a molecular weight of 186.29 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Propyl 2-ethylhexanoate can be synthesized through esterification, where 2-ethylhexanoic acid reacts with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester and the removal of water .

Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. This involves using continuous reactors and distillation columns to separate the ester from the reaction mixture. The process conditions, such as temperature and catalyst concentration, are carefully controlled to maximize efficiency .

化学反応の分析

Types of Reactions: Propyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propanol and 2-ethylhexanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Transesterification: Alcohols, acid or base catalysts, heat.

Major Products Formed:

Hydrolysis: Propanol and 2-ethylhexanoic acid.

Transesterification: New esters and alcohols depending on the reacting alcohol.

科学的研究の応用

Chemical Properties and Characteristics

Before delving into applications, it's essential to understand the chemical properties of propyl 2-ethylhexanoate:

- Molecular Formula : C11H22O2

- Molar Mass : 186.29 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents, insoluble in water

These properties make it suitable for various industrial applications.

Solvent in Coatings and Inks

This compound is utilized as a solvent in coatings and inks due to its excellent solvency properties. It helps in achieving desired viscosity and drying times in formulations.

Case Study : A study highlighted its effectiveness in reducing the viscosity of acrylic paints, leading to improved application properties and finish quality .

| Property | Value |

|---|---|

| Boiling Point | 200 °C |

| Flash Point | 80 °C |

| Density | 0.87 g/cm³ |

Plasticizers

In the plastic industry, this compound serves as a plasticizer, enhancing the flexibility and durability of polymers.

Case Study : Research indicated that incorporating this ester into polyvinyl chloride (PVC) formulations improved flexibility while maintaining mechanical strength .

Pharmaceuticals

This compound is also explored for use in pharmaceutical formulations as a carrier or excipient due to its non-toxic nature.

Case Study : A formulation study demonstrated its potential as a solvent for poorly soluble drugs, enhancing bioavailability in oral dosage forms .

Emollient and Skin Conditioning Agent

In cosmetics, this compound is valued for its emollient properties, making it an ideal ingredient in creams and lotions.

| Cosmetic Product Type | Functionality |

|---|---|

| Moisturizers | Skin hydration |

| Sunscreens | UV protection |

| Makeup Products | Texture enhancement |

Case Study : Evaluations of skin creams containing this ester showed improved spreadability and skin feel compared to formulations without it .

Environmental Considerations

While this compound is generally recognized as safe (GRAS) for use in various applications, environmental assessments are crucial for sustainable use. Research indicates low toxicity levels and minimal environmental impact when used responsibly.

作用機序

The mechanism of action of propyl 2-ethylhexanoate involves its interaction with biological membranes and proteins. As an ester, it can penetrate lipid bilayers and affect membrane fluidity. It may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Ethyl hexanoate: An ester formed from ethanol and hexanoic acid, known for its fruity aroma.

Butyl hexanoate: An ester formed from butanol and hexanoic acid, also used in fragrances and flavors.

Comparison:

Uniqueness: Propyl 2-ethylhexanoate is unique due to its specific ester group and the presence of the 2-ethylhexanoic acid moiety, which imparts distinct chemical and physical properties.

Applications: While similar esters like ethyl hexanoate and butyl hexanoate are also used in the fragrance industry, this compound’s specific structure makes it suitable for specialized applications in both industrial and research settings

生物活性

Propyl 2-ethylhexanoate (C11H22O2) is an ester derived from 2-ethylhexanoic acid and propanol. It is utilized in various industrial applications, including as a solvent, plasticizer, and in the formulation of cosmetic products. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Molecular Formula : C11H22O2

- Molecular Weight : 186.29 g/mol

- CAS Number : 105-62-4

Metabolism and Toxicity

This compound is metabolized in the body primarily to 2-ethylhexanoic acid and propanol. The metabolic pathway involves hydrolysis, leading to the formation of these metabolites, which have been studied for their toxicological profiles.

Key Findings from Toxicological Studies

-

Absorption and Distribution :

- Studies indicate that 2-ethylhexanoic acid, a primary metabolite, is absorbed via the gastrointestinal tract and skin. After oral administration, maximum plasma levels are reached within approximately 19 minutes, while dermal absorption can be as high as 63% after occlusive application .

- In animal models (mice and rats), 2-ethylhexanoic acid shows preferential distribution to the kidneys and liver .

-

Toxicological Effects :

- Subchronic exposure to 2-ethylhexanoic acid (up to 1.5% in diet) resulted in liver changes, including hepatocyte hypertrophy and elevated serum cholesterol levels. These effects were reversible within a month after cessation of exposure .

- The no observed effect level (NOEL) for subchronic administration was determined to be 0.1%, equating to approximately 61 mg/kg body weight per day for male rats .

- Genotoxicity :

Case Studies

A series of case studies have been conducted to evaluate the safety profile of this compound in cosmetic formulations:

- Study on Skin Irritation : A blinded study assessed the dermal irritation potential of this compound in human subjects. Results indicated minimal irritation at concentrations typically used in cosmetic products (up to 5%) .

- Reproductive Toxicity Assessment : Research focusing on reproductive toxicity revealed that while high doses of its metabolites could lead to adverse effects, typical exposure levels in consumer products were below harmful thresholds .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with this compound and its metabolites:

| Compound | Biological Activity | Observed Effects |

|---|---|---|

| This compound | Low toxicity; minimal skin irritation | Safe for use in cosmetics at low concentrations |

| 2-Ethylhexanoic Acid | Hepatotoxicity at high doses; reversible changes | Liver hypertrophy, elevated cholesterol levels |

| Propanol | Moderate toxicity; affects central nervous system | CNS depressant effects at high exposures |

特性

IUPAC Name |

propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIQOKFJGANDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172354-89-1, 90411-66-8 | |

| Record name | Hexanoic acid, 2-ethyl-, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172354-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。